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Compound of Interest

Compound Name: Zacopride

Cat. No.: B1682363

Zacopride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zacopride is a potent and selective benzamide derivative with a dual pharmacological profile,
acting as a high-affinity antagonist at the serotonin 5-HT3 receptor and an agonist at the 5-HT4
receptor. This unique mechanism of action has led to its investigation for a range of therapeutic
applications, including anxiolytic, nootropic, antiemetic, and pro-respiratory effects. This
technical guide provides an in-depth overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of Zacopride. Detailed experimental protocols
for key in vitro and in vivo assays are provided, along with a summary of its known signaling
pathways.

Chemical Structure and Properties

Zacopride, with the IUPAC name 4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-
methoxybenzamide, is a substituted benzamide. Its chemical structure is characterized by a
substituted benzene ring linked via an amide bond to a quinuclidine moiety.

Chemical Identifiers
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Identifier Value

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-

IUPAC Name )
chloro-2-methoxybenzamide
COC1=CC(=C(C=C1C(=O)NC2CN3CccCc2CcC3)

SMILES
CIHN

CAS Number 90182-92-6

PubChem CID 108182

Molecular Formula C15H20CIN3O2

Physicochemical Properties

Property Value
Molecular Weight 309.79 g/mol
Melting Point 158-160 °C (hydrochloride salt)[1]
Boiling Point Data not available
pKa Data not available
logP (Calculated) 1.7[2]
Solubility Soluble in DMSO and water (hydrochloride salt)
[3]
Pharmacology

Zacopride exhibits a dual mechanism of action, functioning as a potent antagonist of the 5-
HT3 receptor and an agonist of the 5-HT4 receptor. The (R)-(+)-enantiomer is reported to be
the more active form[4].

Pharmacological Data
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Parameter Receptor Value Species/Tissue Reference
Ki 5-HT3 0.38 nM - [3]
Ki 5-HT4 373 nM -
Rabbit ileum
KD 5-HT3 0.65+0.15nM .
muscularis
Rat entorhinal
KD 5-HT3 0.76 + 0.08 nM
cortex
Luciferase-based
EC50 5-HT4 616.0 nM
HTRa4b assay
ID50 _
] S(-)-zacopride:
(Antagonism of 5-HT3 Rat
0.05 pg/kg
2-Me 5-HT)

(+/-)-zacopride:
0.60 pg/kg

R(+)-zacopride:
1.6 pg/kg

Signaling Pathways

5-HT3 Receptor Sighaling

The 5-HT3 receptor is a ligand-gated ion channel. Binding of an agonist, such as serotonin,

opens the channel, leading to a rapid influx of cations (Na*, K*, and Ca?*), resulting in

neuronal depolarization and excitation. As an antagonist, Zacopride blocks this channel

activation.
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5-HT3 Receptor Signaling Pathway

5-HT4 Receptor Signhaling
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The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gas
subunit. Agonist binding, including by Zacopride, activates adenylyl cyclase, leading to an

increase in intracellular cyclic AMP (CAMP) levels and subsequent activation of Protein Kinase
A (PKA).
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5-HT4 Receptor Signaling Pathway

Experimental Protocols
In Vitro Assays

This protocol is adapted from studies on rabbit ileum muscularis and rat entorhinal cortex
membranes.

o Tissue Preparation:

[e]

Homogenize tissue (e.g., rabbit ileum muscularis or rat entorhinal cortex) in ice-cold buffer
(e.g., 50 mM Tris-HCI, pH 7.4).

o Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei
and large debris.

o Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes) to pellet the
membranes.

o Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed
centrifugation.

o Resuspend the final pellet in assay buffer to a desired protein concentration (determined
by Bradford assay).

e Binding Assay:

o In a 96-well plate, add in the following order:

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Competitor ligand (for displacement curves) or vehicle.

[*H]Zacopride (final concentration typically 0.5-1.0 nM).

Membrane suspension.
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o Define non-specific binding using a high concentration of a potent 5-HT3 antagonist (e.qg.,
1 uM tropisetron or granisetron).

o Incubate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g.,
60 minutes).

o Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B)
using a cell harvester.

o Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

o Measure the radioactivity retained on the filters by liquid scintillation counting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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